molecular formula C9H4ClF3N2O3S B14901911 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

Cat. No.: B14901911
M. Wt: 312.65 g/mol
InChI Key: RFKCMQGHNVVNNE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-1,5-naphthyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These complexes can interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

  • 8-Fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
  • 8-Bromo-1,5-naphthyridin-2-yl trifluoromethanesulfonate
  • 1,5-Naphthyridine derivatives with different substituents

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and applications .

Properties

Molecular Formula

C9H4ClF3N2O3S

Molecular Weight

312.65 g/mol

IUPAC Name

(8-chloro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H4ClF3N2O3S/c10-5-3-4-14-6-1-2-7(15-8(5)6)18-19(16,17)9(11,12)13/h1-4H

InChI Key

RFKCMQGHNVVNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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